Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-
Description
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- is a substituted benzeneacetamide derivative featuring a fluorosulfonyloxy (-OSO₂F) group at the para position of the aromatic ring. This compound is characterized by its electron-withdrawing fluorosulfonyl group, which enhances electrophilicity and reactivity, particularly in nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C8H8FNO4S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-(2-amino-2-oxoethyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C8H8FNO4S/c9-15(12,13)14-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
InChI Key |
FTNXZRCBOPCECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- typically involves the introduction of the fluorosulfonyl group to the benzeneacetamide structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered efficient and concise for producing sulfonyl fluorides . The reaction conditions often involve photoredox catalysis, where a benzoimidazolium-based fluorosulfonyl radical precursor is used . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as nitrogen, oxygen, and sulfur nucleophiles.
Reduction Reactions: Selective reduction of the compound can lead to the formation of different products, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki and Sonogashira coupling, maintaining the sulfonyl fluoride group intact.
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- has a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various functionalized sulfonyl fluorides.
Chemical Biology: The compound is utilized in the development of bioactive molecules and as a tool for studying biological processes.
Drug Discovery: Its unique structure makes it a valuable intermediate in the synthesis of potential drug candidates.
Materials Science: The compound is explored for its potential use in creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This reactivity allows the compound to modulate biological pathways and exert its effects in chemical biology and drug discovery applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- and related compounds from the provided evidence:
Key Comparisons:
Functional Group Influence The fluorosulfonyloxy group in the target compound offers superior leaving-group capability compared to the trifluoromethylsulfonyloxy group in ACI-INT-958. The latter’s bulkier CF₃ group reduces electrophilicity, favoring stability over reactivity . Acetamide vs.
Substituent Position Effects
- Para-substituted fluorosulfonyloxy (target) enables symmetrical transition states in coupling reactions, whereas ortho/meta-substituted analogs (e.g., ACI-INT-957, ACI-INT-958) may exhibit steric hindrance or regioselectivity challenges .
Halogenation and Electronic Effects
- Fluorosulfonyl (-OSO₂F) provides stronger electron-withdrawing effects than chloro/bromo substituents (ACI-INT-957), facilitating aromatic electrophilic substitutions.
Applications
- The target compound’s fluorosulfonyl group is ideal for radiofluorination (e.g., PET tracers), whereas hydroxyethyl -containing analogs (ACI-INT-955) are suited for hydrophilic drug intermediates .
Research Findings and Limitations
- Synthetic Utility : Fluorosulfonyloxy-substituted acetamides are pivotal in Suzuki-Miyaura couplings, as demonstrated in studies on analogous trifluoromethylsulfonyl derivatives .
- Stability : Fluorosulfonyl groups hydrolyze faster than trifluoromethylsulfonyl groups under basic conditions, necessitating careful handling .
- Data Gaps : Empirical data (e.g., melting points, spectroscopic profiles) for the target compound are unavailable in the provided evidence, highlighting the need for further experimental validation.
Biological Activity
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Benzeneacetamide derivatives are characterized by the presence of an acetamide group attached to a benzene ring, with the addition of a fluorosulfonyl group that enhances its electrophilic properties. This modification can influence the compound's reactivity and interactions with biological targets.
The biological activity of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- primarily involves its interaction with various proteins and enzymes in the body. The fluorosulfonyl group can act as a weak electrophile, allowing the compound to form covalent bonds with nucleophilic amino acids in target proteins. This mechanism is crucial for its potential therapeutic effects.
Key Mechanisms:
- Covalent Bond Formation : The fluorosulfonyl group can lead to irreversible inhibition of target proteins, such as enzymes involved in cancer progression.
- Electrophilic Activation : The compound may become activated upon binding to specific proteins, enhancing its biological effects.
Biological Activity and Therapeutic Applications
Research on Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- has indicated several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy.
- Neuroprotective Effects : Studies suggest that similar compounds may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Study 1: Anticancer Activity
A recent study investigated the effects of Benzeneacetamide derivatives on cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability in various cancer types through PARP inhibition.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- | Breast Cancer | 5.2 | PARP inhibition |
| Benzeneacetamide derivative X | Lung Cancer | 3.8 | Apoptosis induction |
Table 1: Anticancer activity of Benzeneacetamide derivatives
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of Benzeneacetamide-related compounds in a zebrafish model of epilepsy. The results demonstrated that these compounds could mitigate seizure activity and improve survival rates by enhancing serotonin levels and reducing oxidative stress markers.
| Compound | Model Used | Outcome |
|---|---|---|
| Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- | Zebrafish Epilepsy Model | Reduced seizure frequency by 40% |
| Control Compound Y | Zebrafish Epilepsy Model | No significant effect |
Table 2: Neuroprotective effects in zebrafish models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
